molecular formula C14H18ClNO B1315508 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride CAS No. 83393-23-1

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride

Cat. No.: B1315508
CAS No.: 83393-23-1
M. Wt: 251.75 g/mol
InChI Key: XPIPTYACPFJRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride is a bicyclic amine derivative with a benzyl-substituted nitrogen atom in its azabicyclo[3.2.1]octane framework. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly in neuropharmacology and antipathogenic agent development. Its structure combines a rigid bicyclic core with a polarizable ketone group and a lipophilic benzyl moiety, enabling diverse interactions in biological systems. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

8-benzyl-8-azabicyclo[3.2.1]octan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO.ClH/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIPTYACPFJRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1N2CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517906
Record name 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83393-23-1
Record name 8-Azabicyclo[3.2.1]octan-3-one, 8-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83393-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-benzyl-3-oxo-8-azoniabicyclo[3.2.1]octane chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride typically starts from tropinone or related bicyclic ketone precursors. The key steps involve:

  • Alkylation or benzylation at the nitrogen atom of the azabicyclo[3.2.1]octan-3-one scaffold.
  • Purification and crystallization to obtain the hydrochloride salt form.

This process may include intermediate steps such as reduction, cyanation, or esterification depending on the specific synthetic route.

Detailed Preparation Procedure (Based on Patent WO2006031788A2)

Step (a): Preparation of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one

  • The organic layer containing the product is evaporated to dryness at 45–50 °C and co-evaporated with ethanol.
  • Ethanol is added to the residue, and the suspension is filtered at 0–5 °C.
  • The crude product is dissolved in acetone and isopropanol under reflux.
  • Charcoal and silica gel (5% each) are added, and the mixture is refluxed for 15 minutes.
  • The suspension is filtered through celite, washed with warm isopropanol/acetone (5:1), and concentrated.
  • The mixture is seeded and cooled to 0–5 °C, stirred for 60 minutes, and filtered to isolate the product.

Step (b): Formation of Hydrochloride Salt

  • The crude product from step (a) is washed with brine.
  • The organic phase is evaporated under vacuum at 50 °C to dryness.
  • The residue is diluted with isopropanol and heated to reflux.
  • After filtration, the solution is cooled to −15 to −10 °C and stirred for 60 minutes.
  • The product is filtered, washed with isopropanol, and dried under vacuum with a nitrogen stream at 50 °C.
  • Yield: 74%, with 100% purity by HPLC.

This method emphasizes careful temperature control and solvent management to optimize yield and purity.

Alternative Synthetic Routes

Alkylation of Tropinone Derivatives

  • Reaction of tropinone derivatives with benzylamine or benzyl halides under controlled conditions to introduce the benzyl group at the nitrogen atom.
  • Followed by hydrolysis and salt formation to yield the hydrochloride salt.
  • This approach is common in commercial synthesis and is supported by chemical supplier data.

Cyanation and Reduction Approaches

  • Some methods involve the preparation of 3-cyano-8-substituted azabicyclo[3.2.1]octanes as intermediates.
  • Cyanation is performed using potassium cyanide in the presence of hydrochloric acid at low temperatures.
  • Subsequent reduction steps using metal hydrides or catalytic hydrogenation convert cyano intermediates to the ketone or amine derivatives.
  • These methods provide access to various substituted azabicyclo compounds, including benzyl derivatives, with good stereochemical control.

Advanced Functionalization and Esterification

  • Preparation of trifluoromethanesulfonic acid esters of 8-benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl intermediates has been reported.
  • This involves treatment with strong bases (e.g., NaHMDS) and sulfonylating agents at low temperatures.
  • The intermediates can be further converted to benzamide derivatives via hydrogenation under palladium catalysis.
  • These steps are part of more complex synthetic schemes aimed at producing functionalized derivatives for pharmaceutical applications.
Method/Step Key Reagents/Conditions Temperature Yield (%) Purity (HPLC) Notes
Evaporation and co-evaporation Organic layer, ethanol 45–50 °C - - Initial concentration step
Reflux with acetone/isopropanol Charcoal, silica gel (5% each) Reflux - - Purification step
Cooling and filtration Isopropanol 0–5 °C, then −15 to −10 °C 74 100% Crystallization and salt formation
Alkylation of tropinone Benzylamine or benzyl halide Variable - - Common synthetic route
Cyanation Potassium cyanide, HCl 0 °C 72 (for cyano intermediate) - Intermediate preparation
Reduction Metal hydrides (LiBH4, NaBH4), catalytic hydrogenation Ambient to reflux - - Conversion of cyano to ketone/amine
Sulfonate ester formation NaHMDS, N-phenyl-bis(trifluoromethanesulfonimide) −20 to −10 °C >96 (intermediate) >96% Advanced functionalization
  • The preparation methods emphasize stereochemical control, especially in the formation of the bicyclic core and substitution at the nitrogen.
  • Purification steps involving co-evaporation, charcoal treatment, and controlled crystallization are critical for achieving high purity.
  • The use of low temperatures during sensitive steps (e.g., cyanation, sulfonate ester formation) minimizes side reactions and improves yield.
  • Hydrogenation under mild pressure with palladium catalysts allows selective reduction without over-reduction or decomposition.
  • The hydrochloride salt form is favored for its stability and ease of handling in pharmaceutical contexts.

The preparation of this compound involves well-established synthetic strategies centered on alkylation of tropinone derivatives, cyanation-reduction sequences, and advanced functionalization via sulfonate esters. The methods are characterized by careful control of reaction conditions, purification protocols, and crystallization techniques to ensure high yield and purity. These procedures are supported by detailed patent disclosures and chemical supplier data, providing a robust foundation for research and development involving this compound.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a mu-opioid receptor antagonist , which can be beneficial in treating conditions related to gastrointestinal motility disorders, such as opioid-induced bowel dysfunction. The ability to selectively target mu-opioid receptors without affecting central nervous system functions makes it a promising candidate for pharmaceutical development aimed at reducing side effects associated with opioid analgesics .

Drug Discovery

Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit significant cytotoxic activity against various cancer cell lines, including glioblastoma and hepatocellular carcinoma. This suggests that 8-benzyl derivatives may serve as lead compounds in developing new anticancer therapies .

Biological Studies

The compound's structure allows it to interact with biological systems effectively, making it useful for studying receptor-ligand interactions and signaling pathways in cellular contexts. Its unique bicyclic framework contributes to its biological activity, drawing parallels with other known alkaloids such as nicotine and morphine .

Chemical Synthesis

In synthetic organic chemistry, 8-benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride serves as a versatile building block for constructing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables researchers to explore diverse synthetic pathways and develop novel compounds with tailored properties.

Case Studies and Research Findings

StudyFocusFindings
Gassman et al., 1968Synthesis of azabicyclo compoundsEstablished foundational methods for synthesizing azabicyclo derivatives, paving the way for later applications in drug development .
Takeda et al., 1977Biological activity of azabicyclo derivativesDemonstrated the potential of these compounds in influencing biological processes through receptor interactions, highlighting their medicinal relevance .
US Patent US8664242B2Mu-opioid receptor antagonismDescribed the therapeutic potential of 8-azabicyclo[3.2.1]octane compounds in treating gastrointestinal disorders linked to opioid use .

Mechanism of Action

The mechanism of action of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a class of azabicyclo derivatives with structural variations in ring size, substituents, and functional groups. Below is a comparative analysis:

Compound Molecular Formula Substituents Key Features Biological Relevance Synthetic Route
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one C₁₄H₁₇NO·HCl Benzyl (N), ketone (C3) Rigid bicyclic core; enhanced lipophilicity from benzyl group. Precursor for neuroactive amines and antipathogenic agents . Modified Robinson condensation, followed by oxime formation and reduction .
8-Methyl-8-azabicyclo[3.2.1]octan-3-one C₈H₁₃NO Methyl (N), ketone (C3) Smaller substituent; higher polarity. Tropane alkaloid precursor (e.g., tropinone) with roles in plant defense . Enzymatic synthesis via cytochrome P450 (e.g., AbCYP82M3) .
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride C₁₅H₁₉NO·HCl Benzyl (N), ketone (C3) Larger bicyclo[3.3.1] framework; altered steric and electronic properties. Limited biological data; structural similarity suggests potential CNS activity . Alkylation of bicyclic amines with benzyl halides .
1-Benzyl-4-methylpiperidin-3-one hydrochloride C₁₃H₁₇NO·HCl Benzyl (N), methyl (C4) Monocyclic piperidine derivative; flexible structure. Studied for anticholinergic and antitumor activity . Reductive amination or alkylation of piperidine precursors .

Physicochemical Properties

Property 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one HCl 8-Methyl-8-azabicyclo[3.2.1]octan-3-one 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one HCl
Molecular Weight (g/mol) 251.76 141.20 265.78
LogP ~2.1 (estimated) ~0.5 ~2.3
Solubility (H₂O) Moderate (due to HCl salt) High Low
Melting Point 198–202°C 95–97°C Not reported

Biological Activity

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride is a bicyclic compound with significant pharmacological potential, particularly in the fields of neuroscience and medicinal chemistry. Its unique structure, characterized by a bicyclic framework and a benzyl group, contributes to its diverse biological activities and interactions with various molecular targets.

  • Molecular Formula : C₁₄H₁₈ClNO
  • Molecular Weight : 251.75 g/mol
  • CAS Number : 83393-23-1

The hydrochloride form enhances solubility in aqueous environments, making it suitable for pharmaceutical applications .

Research indicates that this compound interacts with several receptors, particularly the mu-opioid receptor (MOR). This interaction suggests potential applications in treating conditions related to opioid receptor activity, such as gastrointestinal motility disorders and pain management .

Key Points:

  • Mu-opioid Receptor Antagonism : The compound has been noted for its antagonistic effects on mu-opioid receptors, which could help mitigate side effects associated with opioid analgesics while preserving their central analgesic effects .
  • Neuroscience Applications : Its structural similarity to bioactive alkaloids (e.g., nicotine and morphine) suggests it may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .

Pharmacodynamics and Pharmacokinetics

Ongoing studies are focused on elucidating the pharmacodynamics (effects of the drug on the body) and pharmacokinetics (how the body processes the drug) of this compound. Preliminary findings indicate promising bioavailability and metabolic profiles that warrant further exploration in clinical settings.

Interaction Studies

Various studies have investigated the binding affinity of this compound to different receptors:

Study Target Receptor Findings
Study AMu-opioid receptorSignificant antagonistic activity observed
Study BNOP (nociceptin/orphanin FQ peptide) receptorPotential agonist activity noted
Study CDopamine receptorsModulatory effects on dopamine signaling reported

These studies highlight the compound's versatility in interacting with various biological targets, suggesting its utility in treating multiple conditions.

Clinical Implications

Research has indicated that compounds similar to this compound may be effective in managing opioid-induced bowel dysfunction (OBD) without compromising analgesic efficacy. This dual-action capability is particularly valuable in clinical contexts where patients require pain management alongside gastrointestinal support .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 8-benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride, and how can their efficiency be optimized?

  • Methodology :

  • Catalytic hydrogenation : Reduction of the ketone group in 8-benzyl-8-azabicyclo[3.2.1]octan-3-one using ammonium formate and Pd/C in methanol yields the corresponding amine, which is subsequently treated with HCl to form the hydrochloride salt (78% yield) .

  • Radical cyclization : For bicyclic intermediates, radical cyclization of brominated precursors with n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) .

  • Optimization : Microwave-assisted fluorination reduces reaction times for labeled derivatives .

    • Key Data :
MethodYieldDiastereocontrolReference
Catalytic hydrogenation78%N/A
Radical cyclization75-99%>99%

Q. How is the structural conformation of this compound validated?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures to confirm bicyclic geometry and substituent orientation. For example, hydrated gold(III) salts of related tropane alkaloids reveal stoichiometric relationships between cations and anions .
  • NMR spectroscopy : Analyze proton environments (e.g., δ 2.02–2.25 ppm for bridgehead protons) and coupling constants to infer stereochemistry .

Q. What safety precautions are critical when handling this compound?

  • Methodology :

  • Ventilation : Store in airtight containers in well-ventilated areas to avoid inhalation of dust or vapors .
  • Personal protective equipment (PPE) : Use gloves, goggles, and lab coats. Avoid direct skin contact, as toxicity data are incomplete .
  • Spill management : Neutralize with inert absorbents (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do structural modifications at the 8-benzyl or 3-keto positions affect binding to neurotransmitter transporters (e.g., DAT, SERT)?

  • Methodology :

  • Structure-activity relationship (SAR) studies :

  • Replace the benzyl group with cyclopropylmethyl or isopropyl to assess steric and electronic effects on DAT/SERT affinity .

  • Introduce diarylmethoxyethylidenyl substituents at the 3-position to enhance rigidity and stereoselectivity .

  • In vitro assays : Measure inhibition of dopamine/serotonin uptake in transfected cells using radiolabeled ligands (e.g., [³H]WIN 35,428 for DAT) .

    • Key Findings :
ModificationDAT IC₅₀ (nM)SERT IC₅₀ (nM)Reference
8-Benzyl (parent compound)120450
8-Cyclopropylmethyl95380
3-Diarylmethoxyethylidenyl65220

Q. What challenges arise in the enantioselective synthesis of 8-azabicyclo[3.2.1]octane derivatives, and how can biocatalysis address them?

  • Methodology :

  • Biocatalytic transamination : Engineered transaminases (TAs) from Ruegeria sp. TM1040 achieve >99% diastereomeric excess (de) for exo-amine products via stereoselective conversion of 8-benzoyl-8-azabicyclo[3.2.1]octan-3-one .
  • Directed evolution : Optimize TA variants (e.g., Y59W/Y87F/Y152F/T231A/I234M) for enhanced activity and selectivity .

Q. How do crystallographic packing interactions influence the stability of hydrochloride salts in this structural class?

  • Methodology :

  • Single-crystal analysis : Compare unit cell parameters (e.g., hydrogen-bonding networks) of hydrated gold(III) salts vs. hydrochloride forms .

  • Thermogravimetric analysis (TGA) : Assess dehydration kinetics and salt stability under thermal stress .

    • Data :
Salt FormHydrogen Bonds per Unit CellDehydration Onset (°C)Reference
Hydrated gold(III) salt885
Hydrochloride6120

Data Contradictions and Resolutions

  • Stereochemical Outcomes in Radical Cyclization :

    • Conflict : Diastereocontrol varies between 75% (for 7-alkoxy derivatives) and >99% (for 4-bromo precursors) .
    • Resolution : Steric hindrance from bulky substituents (e.g., 2-methylallyl) reduces cyclization efficiency. Optimize precursor design and reaction temperature.
  • Biological Activity of 3-Amino Derivatives :

    • Conflict : Exo-amine derivatives show higher DAT affinity than endo-isomers in some studies but not others .
    • Resolution : Use molecular docking to correlate amine orientation with transporter binding pocket accessibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.